7-Methoxy-1H-indazole falls under the category of indazoles, which are known for their pharmacological significance, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the methoxy group enhances its reactivity and binding properties, making it a valuable compound in drug discovery and development .
The synthesis of 7-methoxy-1H-indazole can be accomplished through several methods. A common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, a typical synthesis route might include:
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity while minimizing byproducts. Advanced purification techniques are often employed to ensure that the final product meets stringent specifications for various applications.
The molecular structure of 7-methoxy-1H-indazole features an indazole ring system with a methoxy group attached at the 7th position. The structural characteristics include:
The compound's geometry allows for specific interactions with biological targets, enhancing its potential as a pharmacophore in drug design.
7-Methoxy-1H-indazole can participate in various chemical reactions:
These reactions allow for the derivatization of 7-methoxy-1H-indazole, enabling the synthesis of various analogs with potentially enhanced biological activities.
The mechanism of action of 7-methoxy-1H-indazole primarily involves its interaction with specific molecular targets within biological systems:
This mechanism underscores its potential therapeutic applications in conditions where modulation of nitric oxide levels is beneficial.
The physical and chemical properties of 7-methoxy-1H-indazole include:
These properties are crucial for understanding how this compound behaves in various environments, influencing its application in research and industry .
The applications of 7-methoxy-1H-indazole span several scientific fields:
7-Methoxy-1H-indazole (CAS 133841-05-1) is a bicyclic heterocyclic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. Its structure comprises an indazole core (a fused benzene and pyrazole ring) substituted by a methoxy group (–OCH₃) at the 7-position. X-ray crystallography studies confirm that the methoxy group lies coplanar with the indazole system, with its methyl group oriented trans to the N1–H bond. This planar configuration facilitates intermolecular hydrogen bonding, forming trimers in the solid state via N–H···N interactions between the pyrazole nitrogen atoms [2]. The compound’s canonical SMILES representation is COC1=CC2=C(C=NN2)C=C1, and its InChI key is GFHCRDTVUZMAAM-UHFFFAOYSA-N [1] [9].
Table 1: Chemical Identifiers of 7-Methoxy-1H-Indazole
Property | Value |
---|---|
CAS Registry Number | 133841-05-1 |
IUPAC Name | 7-Methoxy-1H-indazole |
Molecular Formula | C₈H₈N₂O |
Molecular Weight | 148.16 g/mol |
SMILES | COC1=CC2=C(C=NN2)C=C1 |
InChI Key | GFHCRDTVUZMAAM-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 1 (N1–H) |
Hydrogen Bond Acceptor Count | 3 (N1, N2, O) |
EC Number | 851-034-5 |
Derivatives like 7-methoxy-1H-indazole-5-carboxylic acid (CAS 1197943-41-1, C₉H₈N₂O₃) expand its utility as a synthetic building block [10].
Indazole derivatives have evolved from obscure natural products to privileged scaffolds in drug discovery. Early examples include the isolation of nigellicine and nigellidine alkaloids in the 20th century. By the 1980s–2000s, synthetic indazoles emerged as clinical agents:
7-Methoxy-1H-indazole gained prominence in the early 2000s as a selective neuronal nitric oxide synthase (nNOS) inhibitor, distinguishing it from earlier unsubstituted indazoles [2] [5]. Its optimization leveraged structure-activity relationship (SAR) studies, positioning it as a template for neuropharmacology.
Table 2: Milestones in Indazole-Based Drug Development
Era | Compound | Therapeutic Use | Indazole Substitution |
---|---|---|---|
1960s | Benzydamine | Anti-inflammatory | 1,2-Disubstituted |
1990s | Granisetron | Antiemetic (chemotherapy-induced) | 1H-Indazole, N1-linked |
2000s | Pazopanib | Anticancer (tyrosine kinase) | 1H-Indazole, C3/C4-modified |
2000s | 7-Methoxy-1H-indazole | nNOS inhibition | 7-Methoxy substitution |
2010s | Niraparib | PARP inhibitor (ovarian cancer) | 1H-Indazole, C7-modified |
The methoxy group (–OCH₃) profoundly influences the physicochemical and target-binding properties of heterocycles like indazoles. In 7-methoxy-1H-indazole, this substituent contributes to:
This strategic substitution balances lipophilicity (logP ~1.8) and hydrogen-bonding capacity, enabling blood-brain barrier penetration for neurological targets [3] [6].
Despite its potential, 7-methoxy-1H-indazole faces unresolved challenges:
Addressing these gaps could unlock applications in neurodegeneration, oncology, and immunopharmacology.
Table 3: Key Research Directions for 7-Methoxy-1H-Indazole Derivatives
Research Gap | Current Challenge | Potential Approach |
---|---|---|
Target Selectivity | Off-target effects on eNOS/iNOS | C5- or C6-fluorination to modulate steric bulk |
Synthetic Accessibility | Low yields in multistep derivatizations | Flow chemistry-assisted cyclization |
Mechanism Exploration | Limited data on IDO1/kinase inhibition | High-throughput screening of C5-amide libraries |
Regioselectivity Prediction | Empirical rules fail for C7-alkoxy substituents | DFT-based transition state modeling |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7